Anhydrosimvastatin

Description

Propriétés

IUPAC Name |

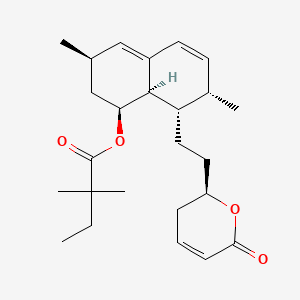

[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3/t16-,17-,19-,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYWBTKPNWCYHM-RLSQPJRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3CC=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175328 | |

| Record name | Anhydro simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210980-68-0 | |

| Record name | Anhydro simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210980680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydro simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 210980-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANHYDRO SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z35AA0H0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of Anhydrosimvastatin: A Deep Dive into its Formation from Simvastatin

For Immediate Release

[CITY, STATE] – An in-depth technical guide released today offers researchers, scientists, and drug development professionals a comprehensive understanding of the formation mechanism of anhydrosimvastatin, a critical degradation product of the widely prescribed cholesterol-lowering drug, simvastatin. This whitepaper details the chemical pathways, experimental methodologies, and quantitative data surrounding this transformation, providing a vital resource for ensuring the quality, stability, and safety of simvastatin-based pharmaceuticals.

Simvastatin, a prodrug, is administered in its inactive lactone form.[1][2] In the body, it is converted to its active β-hydroxy acid form, which is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] However, under certain conditions, particularly acidic environments, simvastatin can degrade into several impurities, with this compound (also known as dehydrosimvastatin or Impurity C) being a significant one.[3][4][5] Understanding the mechanism of this degradation is paramount for the development of stable drug formulations.

The Chemical Pathway: An Acid-Catalyzed Dehydration

The formation of this compound from simvastatin is a two-step process that is catalyzed by the presence of acid.

-

Lactone Hydrolysis: The initial step involves the acid-catalyzed hydrolysis of the lactone ring of the simvastatin molecule. This reaction opens the ring to form simvastatin hydroxy acid, the active form of the drug.[6][7][8]

-

Dehydration: The subsequent and defining step is the dehydration of the simvastatin hydroxy acid. Under acidic conditions, the tertiary hydroxyl group in the opened lactone ring is protonated, forming a good leaving group (water). The departure of the water molecule leads to the formation of a stable tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom results in the formation of a double bond, yielding the more stable conjugated system of this compound.

The chemical structures and the proposed reaction mechanism are illustrated below:

Caption: Proposed mechanism for the formation of this compound from simvastatin.

Quantitative Analysis of Simvastatin Degradation

Forced degradation studies are instrumental in understanding the stability of a drug substance. The table below summarizes quantitative data from a representative study on simvastatin degradation under various stress conditions.

| Stress Condition | Temperature (°C) | Duration | Extent of Degradation (%) | This compound Formation |

| Acidic (0.1M HCl) | Ambient | 3 hours | Significant | Observed as a major degradation product[3] |

| Alkaline (0.1M NaOH) | Ambient | 1 hour | Significant | Primarily hydrolysis to simvastatin acid |

| Oxidative (30% H₂O₂) | Ambient | 3 hours | Moderate | Other oxidative degradation products formed |

| Thermal | 60 | 24 hours | Slight | Minimal degradation |

| Photolytic | UV/Visible Light | - | Slight | Minimal degradation |

Experimental Protocols for Forced Degradation Studies

The following is a generalized protocol for conducting forced degradation studies on simvastatin to investigate the formation of this compound.

Caption: General workflow for forced degradation studies of simvastatin.

Detailed Methodologies:

-

Sample Preparation: A stock solution of simvastatin (e.g., 1 mg/mL) is prepared in a mixture of acetonitrile and water.[3]

-

Acid Degradation: The stock solution is treated with an equal volume of 0.1M hydrochloric acid and kept at room temperature for a specified period (e.g., 3 hours).[3] The reaction is then neutralized with a suitable base (e.g., 0.1M sodium hydroxide).

-

Analytical Technique: The separation and quantification of simvastatin and its degradation products are typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer (LC-MS).[3][4][9]

-

Column: A C18 column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is often employed.

-

Detection: Mass spectrometry allows for the identification of degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns. This compound has a molecular weight of 400.55 g/mol .[10][11][12]

-

This comprehensive guide provides a foundational understanding of the mechanism of this compound formation. For drug development professionals, this knowledge is critical for designing stable formulations and ensuring the safety and efficacy of simvastatin products. Further research into the kinetics of this degradation pathway will provide even greater insights for optimizing drug stability.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scispace.com [scispace.com]

- 7. US20050192340A1 - Simvastatin formulations and methods of making same - Google Patents [patents.google.com]

- 8. 3S)-Hydroxy Simvastatin | Benchchem [benchchem.com]

- 9. sciex.com [sciex.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. This compound (Dehydro simvastatin) | DC Chemicals [dcchemicals.com]

- 12. Anhydro SiMvastatin (SiMvastatin IMpurity C) [chembk.com]

The Emergence of Anhydrosimvastatin: An In-depth Technical Guide to a Key Simvastatin Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, formation, and analytical characterization of anhydrosimvastatin, a critical impurity in the manufacturing and storage of simvastatin. Simvastatin, a widely prescribed lipid-lowering agent, is susceptible to degradation, particularly under acidic conditions, leading to the formation of various impurities that can impact its safety and efficacy.[1] this compound, also known as simvastatin impurity C, is a prominent degradation product formed through the dehydration of the simvastatin molecule.[2] Understanding the profile of such impurities is a regulatory expectation and a critical aspect of drug development and quality control.

Formation and Discovery

This compound is primarily formed from simvastatin through an acid-catalyzed dehydration reaction. Forced degradation studies, a cornerstone of drug stability testing, have been instrumental in identifying and characterizing this impurity.[1] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to predict its degradation pathways.[1] Under acidic hydrolysis, simvastatin undergoes a loss of a water molecule from its hydroxy-lactone moiety, resulting in the formation of a double bond and yielding this compound.[1]

The identification of this compound has been largely accomplished through the use of advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS).[3] These methods allow for the separation of the impurity from the parent drug and other related substances, followed by its unequivocal identification based on its mass-to-charge ratio and fragmentation pattern.

Quantitative Analysis of this compound Formation

Forced degradation studies provide valuable quantitative data on the propensity of a drug to form specific impurities under various stress conditions. The table below summarizes typical findings from such studies on simvastatin, highlighting the conditions that favor the formation of this compound.

| Stress Condition | Reagent/Parameters | This compound Detected | Other Major Degradants | Reference |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 3 hours | Yes | Simvastatin Hydroxy Acid | [1] |

| Base Hydrolysis | 0.1 M NaOH, 80°C, 2 hours | No | Simvastatin Hydroxy Acid | [1] |

| Oxidative Stress | 3% H₂O₂, 60°C, 14 hours | No | Oxidized derivatives | [1] |

| Thermal Stress | 80°C, 4 hours | No | - | [1] |

| Photolytic Stress | Sunlight, 4 hours | No | - | [1] |

Experimental Protocols

The accurate detection and quantification of this compound rely on validated, stability-indicating analytical methods. Below are detailed methodologies for the key experiments used in the analysis of this impurity.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This method is suitable for the separation and quantification of simvastatin and its related substances, including this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: ZORBAX SB-C18 (4.6 mm x 250 mm, 5 µm) or equivalent.[4]

-

Mobile Phase:

-

Gradient Program: A gradient elution is typically employed to achieve optimal separation. A common starting condition is 65:35 (Acetonitrile:Buffer), with adjustments made based on the specific impurity profile.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 25°C.[5]

-

Injection Volume: 10 µL.

-

Sample Preparation: Simvastatin tablets are dissolved in a suitable diluent, such as a mixture of 0.3% acetic acid in 80:20 acetonitrile/water, to a concentration of approximately 0.1 mg/mL.[3] For forced degradation studies, the drug solution is subjected to stress conditions (e.g., addition of 0.01 N HCl and incubation at room temperature for 2 hours) and then neutralized before dilution.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Characterization

LC-MS/MS provides high sensitivity and specificity for the structural elucidation of impurities.

-

Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Poroshell 120 EC C18 (50 x 3.0 mm, 2.7 µm) or equivalent.[2]

-

Mobile Phase:

-

Gradient Program: A gradient program is used to separate the analytes.

-

Flow Rate: 0.8 mL/min.[6]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Spectrometer Parameters:

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, while full scan and product ion scan modes are used for identification.

-

Precursor Ion (m/z): For this compound, the protonated molecule [M+H]⁺ is monitored.

-

Product Ions (m/z): Characteristic fragment ions of this compound are monitored for confirmation.

-

Collision Energy: Optimized for the specific transition of interest.

-

-

Sample Preparation: Similar to the HPLC-UV method, with final dilution in the mobile phase.

Visualizing Key Processes

Diagrams are essential for illustrating complex chemical reactions and analytical workflows. The following visualizations have been created using the DOT language to depict the formation of this compound and the analytical process for its identification.

Caption: Formation of this compound from Simvastatin.

Caption: Workflow for this compound Analysis.

Biological Activity of this compound

While the parent compound, simvastatin, is well-studied for its cholesterol-lowering effects through the inhibition of HMG-CoA reductase, as well as other pleiotropic effects like antimicrobial and anti-inflammatory activities, there is limited publicly available information on the specific biological activity or signaling pathways affected by this compound.[7][8] The focus of research and regulatory scrutiny has primarily been on its detection, quantification, and control as a process-related impurity and degradation product to ensure the quality and safety of simvastatin drug products. Further research may be warranted to fully understand the pharmacological and toxicological profile of this impurity.

Conclusion

The discovery and characterization of this compound as a key impurity of simvastatin underscore the importance of comprehensive stability and impurity profiling in drug development. Through the application of forced degradation studies and advanced analytical techniques like HPLC and LC-MS, the formation pathway and analytical control of this impurity are well-understood. This knowledge is critical for ensuring the quality, safety, and efficacy of simvastatin formulations. Continuous monitoring and control of this compound levels are essential components of good manufacturing practices and regulatory compliance in the pharmaceutical industry.

References

- 1. scispace.com [scispace.com]

- 2. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. wjbphs.com [wjbphs.com]

- 5. jocpr.com [jocpr.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Physicochemical Characteristics of Anhydrosimvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrosimvastatin, recognized in pharmaceutical contexts as Simvastatin Impurity C, is a critical molecule in the quality control and stability assessment of simvastatin, a widely used lipid-lowering drug. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, quality assurance, and analytical sciences. This document compiles available data on its chemical identity, physical properties, solubility, and stability, supported by detailed experimental methodologies.

Chemical and Physical Properties

This compound is a dehydration product of simvastatin, characterized by the formation of a double bond in the hexahydronaphthalene ring system. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| Systematic Name | [(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

| Synonyms | Dehydro Simvastatin, Simvastatin Impurity C |

| CAS Number | 210980-68-0 |

| Molecular Formula | C₂₅H₃₆O₄ |

| Molecular Weight | 400.55 g/mol |

| Appearance | Light Beige Solid |

| Melting Point | 57 - 60°C (Predicted) |

| Boiling Point | 536.8 ± 50.0 °C (Predicted) |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) |

| logP | 5.55 |

Solubility Profile

This compound is characterized by its lipophilic nature, rendering it poorly soluble in aqueous solutions but soluble in various organic solvents.

| Solvent | Solubility |

| Acetonitrile | Slightly Soluble |

| Chloroform | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

| Methanol | Slightly Soluble |

Spectroscopic and Chromatographic Data

The structural identity of this compound is confirmed through various spectroscopic and chromatographic techniques.

| Technique | Data |

| ¹H-NMR | 400 MHz spectrum available with reference standards. |

| Mass Spectrometry (MS) | Provides a molecular ion peak corresponding to the molecular weight. |

| InChI | 1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3/t16-,17-,19-,20-,21-,23-/m0/s1 |

| SMILES | CCC(C)(C)C(=O)O[C@H]1C--INVALID-LINK--C=C2C=C--INVALID-LINK----INVALID-LINK--[C@@H]12 |

Stability Profile

This compound is a known degradation product of simvastatin, particularly under forced degradation conditions. Understanding its formation is crucial for the stability-indicating methods of simvastatin-containing products.

| Stress Condition | Outcome |

| Acidic Hydrolysis | Simvastatin degrades to form this compound.[1] |

| Alkaline Hydrolysis | Simvastatin is susceptible to degradation, though formation of this compound is less prominent. |

| Oxidative | Simvastatin undergoes degradation. |

| Thermal | Exposure to heat can lead to the degradation of simvastatin.[1] |

| Photolytic | Simvastatin shows some sensitivity to light exposure.[1] |

Experimental Protocols

Forced Degradation Study for this compound Formation

This protocol outlines a general procedure for inducing the degradation of simvastatin to generate this compound for analytical purposes.

Caption: Forced degradation workflow for simvastatin.

UHPLC Method for Separation of Simvastatin and Its Impurities

A validated, stability-indicating method is essential for the accurate quantification of this compound.

-

Column: Poroshell 120 EC C18 (50 x 3.0 mm, 2.7 µm) or equivalent.[1]

-

Mobile Phase A: 20 mM ammonium formate, pH 4.0.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient Elution: A suitable gradient program to resolve simvastatin from its impurities.

-

Flow Rate: As per optimized method.

-

Column Temperature: Controlled, e.g., ambient or elevated.

-

Detection: UV spectrophotometry or mass spectrometry.

Polymorphism

Currently, there is limited publicly available information specifically detailing the polymorphic forms of isolated this compound. Characterization techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) would be required to investigate its solid-state properties.

Logical Relationship of this compound to Simvastatin

This compound is directly derived from simvastatin through a dehydration reaction, which is a common degradation pathway.

Caption: Formation of this compound from Simvastatin.

Conclusion

This compound is a well-documented impurity and degradation product of simvastatin. While its basic chemical identity and qualitative properties are established, a comprehensive understanding of its quantitative physicochemical characteristics, such as precise solubility, polymorphism, and intrinsic stability, requires further dedicated investigation. The experimental protocols and data presented in this guide provide a foundational understanding for professionals working with simvastatin and its related substances.

References

An In-depth Technical Guide on the Potential Biological Activity of Anhydrosimvastatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhydrosimvastatin, a primary degradation product and known impurity of the widely prescribed cholesterol-lowering drug simvastatin, presents a molecule of interest in pharmaceutical research and drug development. While direct biological activity data on this compound is scarce, its structural relationship to simvastatin allows for informed postulations regarding its potential physiological effects. This technical guide provides a comprehensive overview of the known biological activities of simvastatin as a foundational context and extrapolates the potential activities of this compound based on structure-activity relationship principles. This document is intended to serve as a resource for researchers investigating statin impurities, degradation products, and their potential biological implications.

Introduction: Simvastatin and its Degradant, this compound

Simvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[1][2]. Administered as an inactive lactone prodrug, simvastatin is hydrolyzed in vivo to its active β-hydroxy acid form, which competitively inhibits the enzyme[1]. This compound is a common impurity and degradation product of simvastatin, formed through the loss of a water molecule from the dihydroxyheptanoic acid moiety of the parent drug[2]. This structural alteration, specifically the removal of a critical hydroxyl group and the formation of a double bond in the pyranone ring, is predicted to significantly impact its biological activity.

Chemical Structures:

The Pharmacophore of Statins and Predicted Activity of this compound

The primary mechanism of action for statins is the competitive inhibition of HMG-CoA reductase. This activity is largely attributed to the dihydroxyheptanoic acid portion of the molecule, which mimics the structure of the natural substrate, HMG-CoA[3]. The 3- and 5-hydroxyl groups of the active acid form of statins are crucial for binding to the active site of the HMG-CoA reductase enzyme[5][6].

This compound lacks the 5-hydroxyl group and possesses a double bond within the pyranone ring. This significant structural deviation from the essential statin pharmacophore strongly suggests that This compound is unlikely to exhibit significant inhibitory activity against HMG-CoA reductase . The absence of the key hydroxyl group would disrupt the necessary hydrogen bonding interactions within the enzyme's active site, thereby diminishing or abolishing its binding affinity[5].

Potential Biological Activities of this compound (Inferred from Simvastatin)

Despite its predicted lack of HMG-CoA reductase inhibitory activity, the potential for other biological effects of this compound cannot be entirely dismissed without direct experimental evidence. These potential activities are hypothesized based on the known pleiotropic (non-lipid-lowering) effects of simvastatin.

Anti-inflammatory Effects

Simvastatin has been shown to exert anti-inflammatory effects independent of its lipid-lowering properties. It can reduce the levels of pro-inflammatory cytokines and markers such as C-reactive protein (CRP)[7].

Table 1: Anti-inflammatory Effects of Simvastatin

| Parameter | Study Population | Treatment | Result |

| C-reactive protein (CRP) | Hypercholesterolemic men | Simvastatin (20-40 mg/day) for 3 months | Significant reduction in serum CRP levels[7]. |

| Tumor Necrosis Factor-alpha (TNF-α) | Hypercholesterolemic men | Simvastatin (20-40 mg/day) for 3 months | Significant reduction in serum TNF-α levels[7]. |

| Interleukin-6 (IL-6) | Hypercholesterolemic men | Simvastatin (20-40 mg/day) for 3 months | Decreased IL-6 levels in subjects with marked hypercholesterolemia[7]. |

It is plausible that the core steroidal structure of this compound, shared with simvastatin, might interact with cellular pathways involved in inflammation. However, the extent and nature of this activity would require dedicated investigation.

Antioxidant Properties

Statins, including simvastatin, have been reported to possess antioxidant properties. These effects may contribute to their cardiovascular protective benefits.

Table 2: Antioxidant Effects of Simvastatin in Asthmatic Patients

| Parameter | Before Treatment (mean) | After Treatment (mean) |

| Serum Malondialdehyde (MDA) | 7.2 μmol/l | 4.35 μmol/l |

| Total Antioxidant Capacity | 612 μmol/l | 892 μmol/l |

| Oxidation Index | 11.76 | 4.87 |

Data from a study on the anti-inflammatory and antioxidant activity of simvastatin in asthma.

The potential for this compound to exhibit antioxidant activity would depend on whether the structural modifications affect its ability to scavenge free radicals or modulate oxidative stress pathways.

Experimental Protocols for Assessing Biological Activity

The following are generalized experimental protocols for assays that could be employed to investigate the potential biological activities of this compound, based on methods used for simvastatin.

HMG-CoA Reductase Activity Assay

Objective: To determine the in vitro inhibitory effect of a compound on HMG-CoA reductase activity.

Methodology:

-

Enzyme Source: Purified recombinant human HMG-CoA reductase.

-

Substrate: HMG-CoA and NADPH.

-

Assay Principle: The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.

-

Procedure:

-

Prepare a reaction mixture containing buffer, NADPH, and HMG-CoA reductase.

-

Add varying concentrations of the test compound (this compound) or a known inhibitor (pravastatin as a positive control).

-

Initiate the reaction by adding HMG-CoA.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for the test compound.

Cell-Based Assay for Anti-inflammatory Activity

Objective: To assess the effect of a compound on the production of pro-inflammatory cytokines in cultured cells.

Methodology:

-

Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).

-

Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Procedure:

-

Culture the cells to the desired confluency.

-

Pre-treat the cells with various concentrations of the test compound (this compound) for a specified period.

-

Stimulate the cells with LPS.

-

After incubation, collect the cell culture supernatant.

-

-

Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathways Potentially Modulated by this compound

The following diagrams illustrate signaling pathways known to be modulated by simvastatin. These represent potential targets for this compound, although the specific effects are likely to differ due to its altered structure.

HMG-CoA Reductase Pathway and Downstream Effects of Simvastatin

Caption: Inhibition of HMG-CoA reductase by simvastatin blocks cholesterol and isoprenoid synthesis.

Experimental Workflow for Assessing Anti-inflammatory Effects

Caption: Workflow for evaluating the anti-inflammatory potential of this compound.

Conclusion and Future Directions

This compound, a degradation product of simvastatin, is predicted to have negligible HMG-CoA reductase inhibitory activity due to its altered chemical structure, specifically the absence of a key hydroxyl group. However, the possibility of other biological activities, such as anti-inflammatory or antioxidant effects, remains an open area for investigation. The structural similarity to the core of simvastatin suggests that interactions with other cellular targets are conceivable.

Future research should focus on the direct in vitro and in vivo evaluation of this compound to definitively characterize its biological profile. Such studies would be valuable for understanding the potential impact of simvastatin degradation on its overall therapeutic effect and safety profile. This knowledge is crucial for the development of stable statin formulations and for regulatory considerations regarding impurities in pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. A quantitative structure-activity relationship study of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and quantitative structure-activity relationship study of lepidopteran HMG-CoA reductase inhibitors as selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Influence of pH and Temperature on the Conversion of Simvastatin to Anhydrosimvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal roles of pH and temperature in the chemical transformation of simvastatin, a widely prescribed cholesterol-lowering medication, into its anhydrosimvastatin derivative. Understanding the dynamics of this conversion is paramount for ensuring drug stability, efficacy, and safety throughout the development, formulation, and storage lifecycle. This document provides a comprehensive overview of the underlying chemical pathways, detailed experimental protocols for monitoring this conversion, and a summary of the available quantitative data.

Introduction: Simvastatin Stability and the Formation of this compound

Simvastatin, a lactone prodrug, is hydrolyzed in vivo to its active β-hydroxy acid form, which is a potent inhibitor of HMG-CoA reductase. However, the lactone ring of simvastatin is susceptible to degradation under various environmental conditions, leading to the formation of several impurities. Among these, this compound is a significant degradation product that can arise, particularly under acidic conditions. The presence of such impurities can impact the drug's safety and efficacy profile. Therefore, a thorough understanding and control of the factors influencing the formation of this compound are critical in pharmaceutical development.

The conversion of simvastatin to this compound is primarily an acid-catalyzed dehydration reaction. The rate and extent of this conversion are significantly influenced by the pH of the surrounding medium and the ambient temperature.

The Role of pH in this compound Formation

The pH of the environment is a critical determinant of simvastatin's stability. While simvastatin is relatively stable in neutral and mildly acidic conditions, its degradation is accelerated in both strongly acidic and alkaline environments.

-

Acidic Conditions (pH < 4): In a low pH environment, the lactone ring of simvastatin is susceptible to acid-catalyzed hydrolysis to form the corresponding hydroxy acid. Concurrently, the acidic environment promotes a dehydration reaction of the hydroxy lactone moiety, leading to the formation of this compound. Although the formation of this compound is a known degradation pathway under acidic stress, comprehensive quantitative studies detailing the percentage yield at various specific pH values are limited in publicly available literature. Forced degradation studies typically report the presence of this compound as a notable impurity under acidic conditions. For instance, studies using 0.1 M HCl have shown the formation of this compound[1].

-

Neutral to Mildly Acidic Conditions (pH 4-7): In this range, the rate of both hydrolysis and dehydration is generally slower, representing the conditions for optimal stability of simvastatin.

-

Alkaline Conditions (pH > 8): Under alkaline conditions, the primary degradation pathway is the rapid hydrolysis of the lactone ring to form the salt of the simvastatin hydroxy acid. The formation of this compound is not a significant pathway under these conditions. The degradation of simvastatin is significantly more rapid at alkaline pH compared to acidic or neutral pH[2][3].

The Influence of Temperature on this compound Conversion

Temperature plays a crucial role in the kinetics of the conversion of simvastatin to this compound. As with most chemical reactions, an increase in temperature generally accelerates the rate of degradation.

Forced degradation studies are often conducted at elevated temperatures to accelerate the degradation process and identify potential degradation products. For example, studies have been performed at temperatures ranging from 40°C to 80°C to investigate the stability of simvastatin under various stress conditions[2][4]. It is well-established that higher temperatures increase the rate of hydrolytic degradation of simvastatin[2][3]. While it is inferred that temperature also accelerates the acid-catalyzed dehydration to this compound, specific kinetic data and quantitative yields at different temperatures are not extensively documented in the literature.

Quantitative Data on Simvastatin Degradation

While specific quantitative data for this compound formation is scarce, the overall degradation of simvastatin under various pH and temperature conditions has been studied. The following table summarizes the findings on simvastatin degradation, which primarily focuses on the hydrolysis to simvastatin acid.

| pH | Temperature (°C) | Observation | Reference |

| 2-8 | 40 | Degradation rate increases significantly with increasing pH. | [2] |

| 6 | 60 - 80 | Degradation rate (hydrolysis) increases with temperature. | [2] |

| Acidic (0.1 N HCl) | 80 | Significant degradation observed after 3 hours. | [4] |

| Alkaline (0.1 N NaOH) | 80 | Significant degradation observed after 2 hours. | [4] |

| Neutral (Water) | 80 | Significant degradation observed after 3 hours. | [4] |

Note: The data above primarily reflects the hydrolysis of simvastatin to its hydroxy acid form. While this compound is a known product of acid degradation, specific percentages of its formation under these conditions are not consistently reported.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of simvastatin degradation and the formation of this compound.

Forced Degradation Study under Acidic Conditions

This protocol is designed to induce the degradation of simvastatin under acidic conditions to generate and identify degradation products, including this compound.

Materials:

-

Simvastatin reference standard

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M (for neutralization)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks

-

Pipettes

-

Heating apparatus (e.g., water bath or oven)

-

pH meter

-

HPLC system with UV or MS detector

Procedure:

-

Preparation of Simvastatin Stock Solution: Accurately weigh and dissolve a known amount of simvastatin reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Acid Degradation:

-

Pipette a known volume of the simvastatin stock solution into a volumetric flask.

-

Add a sufficient volume of 0.1 M HCl to achieve the desired final concentration of simvastatin (e.g., 100 µg/mL).

-

Incubate the solution at a controlled temperature (e.g., 60°C or 80°C) for a specified period (e.g., 2, 4, 6, 8 hours). Samples can be withdrawn at different time points to study the kinetics of degradation.

-

-

Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH to stop the reaction.

-

Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the prepared sample using a validated stability-indicating HPLC method capable of separating simvastatin from its degradation products, including this compound.

HPLC Method for the Quantification of Simvastatin and this compound

This method provides a framework for the chromatographic separation and quantification of simvastatin and this compound.

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., phosphate buffer or ammonium acetate buffer, pH adjusted to the acidic range, e.g., pH 3-4).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C - 30°C

-

Detection: UV at 238 nm or Mass Spectrometry (for confirmation of identity)

-

Injection Volume: 20 µL

Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualization of Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Proposed Signaling Pathway for this compound Formation

References

- 1. MNBA-mediated β-lactone formation: mechanistic studies and application for the asymmetric total synthesis of tetrahydrolipstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

Theoretical Formation Pathways of Anhydrosimvastatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical formation pathways of anhydrosimvastatin, a known impurity and degradation product of the cholesterol-lowering drug, simvastatin. Understanding these pathways is critical for the development of stable simvastatin formulations and for ensuring drug product quality and safety. This document details the reaction mechanisms, summarizes quantitative data from forced degradation studies, provides a representative experimental protocol for inducing degradation, and visualizes the key chemical transformations.

Introduction to Simvastatin and its Degradation

Simvastatin is a lactone prodrug that, after oral administration, is hydrolyzed to its active β-hydroxy acid form, a potent inhibitor of HMG-CoA reductase.[1] The lactone ring in the simvastatin molecule is susceptible to hydrolysis, which is a primary route of degradation.[2] Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are instrumental in identifying potential degradation products like this compound and elucidating their formation pathways.[1]

The Primary Formation Pathway of this compound

The principal theoretical pathway for the formation of this compound involves a two-step process initiated by acidic conditions.

Step 1: Acid-Catalyzed Hydrolysis of Simvastatin

The initial step is the acid-catalyzed hydrolysis of the lactone ring of simvastatin. This reaction opens the ring to form simvastatin hydroxy acid (SVA), the active form of the drug.[3][4] This hydrolysis is a pH-dependent process, with the rate of conversion being strongly influenced by the acidity of the environment.[4] Under acidic conditions, the equilibrium between the lactone and hydroxy acid forms shifts towards the latter.[5]

Step 2: Dehydration of Simvastatin Hydroxy Acid

Following the formation of simvastatin hydroxy acid, the subsequent and defining step in the formation of this compound is the dehydration of the β-hydroxy acid moiety. This elimination reaction results in the formation of a carbon-carbon double bond, yielding the eno-lactone structure of this compound. While this degradation product can form under various stress conditions, its appearance is notably cited in studies involving acidic stress.

Quantitative Data from Forced Degradation Studies

Forced degradation studies provide valuable quantitative data on the conditions leading to the formation of this compound and other degradation products. The following tables summarize findings from various studies.

| Stress Condition | Acid Concentration | Temperature | Time | Key Observations | Reference |

| Acid Hydrolysis | 0.1 M HCl | 100 °C | 5 min | Four major degradation products were detected. | [6] |

| Acid Hydrolysis | 4 N HCl | 90 °C | 30 min | Complete degradation of simvastatin was achieved. | [7] |

| Acid Hydrolysis | 0.1 N HCl | 80 °C | 3 h | Simvastatin was found to be unstable. | [6] |

| Acid Hydrolysis | 0.01 N HCl | Room Temp. | 2 hours | This compound (m/z 401.27) was identified as a degradation product. | [1] |

Table 1: Summary of Acidic Forced Degradation Conditions for Simvastatin

| Degradation Product | Observed m/z | Stress Condition | Reference |

| This compound | 401.27 | Acid Hydrolysis (0.01 N HCl) | [1] |

| Simvastatin Hydroxy Acid | 437.29 | Acid Hydrolysis (0.01 N HCl) | [1] |

| Simvastatin Lactone Diol | 321.21 | Acid Hydrolysis (0.01 N HCl) | [1] |

Table 2: Identified Degradation Products of Simvastatin under Acidic Stress

Experimental Protocol: Forced Degradation of Simvastatin under Acidic Conditions

This section provides a detailed, representative methodology for conducting a forced degradation study to induce the formation of this compound. This protocol is a composite based on methodologies described in the scientific literature.[1][7]

Objective: To induce the degradation of simvastatin under acidic conditions to generate and identify degradation products, including this compound.

Materials:

-

Simvastatin reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks

-

Pipettes

-

pH meter

-

Heating mantle or water bath

-

HPLC-UV or HPLC-MS system

Procedure:

-

Preparation of Simvastatin Stock Solution: Accurately weigh and dissolve a known amount of simvastatin reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).

-

Acidic Stress:

-

Pipette a known volume of the simvastatin stock solution into a volumetric flask.

-

Add a specific volume of a standardized hydrochloric acid solution (e.g., 0.1 N HCl) to achieve the desired final acid concentration.

-

Heat the solution at a controlled temperature (e.g., 80°C) for a defined period (e.g., 2 hours).

-

At specified time intervals, withdraw aliquots of the reaction mixture.

-

-

Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a standardized sodium hydroxide solution to stop the degradation reaction.

-

Sample Preparation for Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

-

Analytical Method:

-

Analyze the samples using a validated stability-indicating HPLC method with either UV or mass spectrometric detection.

-

The mobile phase can consist of a gradient mixture of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

-

-

Identification of this compound:

-

Compare the retention time of the impurity peak with that of a qualified this compound reference standard, if available.

-

Utilize mass spectrometry to confirm the molecular weight of the degradation product, which should correspond to that of this compound (m/z 401.27 for [M+H]+).

-

Visualization of Formation Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the formation of this compound.

Caption: Acid-catalyzed formation of this compound from simvastatin.

Caption: Workflow for forced degradation and analysis of simvastatin.

Conclusion

The formation of this compound is a critical degradation pathway for simvastatin, primarily occurring under acidic conditions through a mechanism of hydrolysis followed by dehydration. A thorough understanding of this pathway, supported by quantitative data from forced degradation studies and robust analytical methods, is essential for the development of stable and safe simvastatin drug products. The information presented in this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in formulation development, stability testing, and impurity control.

References

Methodological & Application

Application Note: HPLC-UV Method for Simultaneous Determination of Simvastatin and Anhydrosimvastatin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Simvastatin is a widely prescribed drug for lowering cholesterol and triglycerides.[1][2] As a lactone prodrug, it is susceptible to degradation, particularly through acid-catalyzed hydrolysis and subsequent dehydration to form anhydrosimvastatin.[3] Monitoring the formation of this compound is critical for ensuring the quality and stability of simvastatin drug products. This application note presents a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of simvastatin and its primary degradation product, this compound. The method is simple, accurate, precise, and suitable for routine quality control and stability studies.

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated for the simultaneous determination of simvastatin and this compound. The optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | C18 (e.g., ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.025 M Monobasic Sodium Phosphate (NaH2PO4) buffer (65:35, v/v), pH adjusted to 4.5 with phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 30°C) |

| UV Detection | 238 nm |

| Run Time | Approximately 15 minutes |

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrated that the method is specific, linear, accurate, and precise for the quantification of both simvastatin and this compound.

| Validation Parameter | Simvastatin | This compound |

| Linearity Range | 2 - 200 µg/mL | Data to be generated during validation |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | 5 ng/mL | Data to be generated during validation |

| Limit of Quantification (LOQ) | Data to be generated during validation | Data to be generated during validation |

| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% | < 2.0% |

Experimental Protocols

Preparation of Solutions

a) Mobile Phase Preparation (Acetonitrile : 0.025 M NaH2PO4 Buffer (65:35, v/v), pH 4.5)

-

0.025 M NaH2PO4 Buffer: Dissolve 3.0 g of monobasic sodium phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH of the buffer solution to 4.5 with diluted phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mobile Phase: Mix 650 mL of HPLC grade acetonitrile with 350 mL of the prepared phosphate buffer.

-

Degas the mobile phase by sonication for 15-20 minutes before use.

b) Standard Stock Solution Preparation (Simvastatin and this compound)

-

Simvastatin Stock (1000 µg/mL): Accurately weigh 100 mg of simvastatin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

This compound Stock (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

c) Working Standard Solution Preparation

-

Prepare a series of working standard solutions by appropriate dilution of the stock solutions with the mobile phase to cover the linearity range (e.g., 2, 10, 50, 100, 150, 200 µg/mL for simvastatin).

d) Sample Preparation (Forced Degradation Study - Acid Hydrolysis)

-

Accurately weigh and transfer 50 mg of simvastatin into a 50 mL volumetric flask.

-

Add 25 mL of 0.1 M hydrochloric acid and keep the flask at 60°C for 30 minutes to induce degradation.[4]

-

After the specified time, cool the solution to room temperature and neutralize it with 0.1 M sodium hydroxide.

-

Dilute the solution to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solutions.

-

Record the chromatograms and integrate the peak areas for simvastatin and this compound.

-

Identify the peaks of simvastatin and this compound in the sample chromatogram by comparing their retention times with those of the standard solutions.

System Suitability

Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Resolution (Rs) | ≥ 2.0 between simvastatin and this compound |

| % RSD of Peak Areas (n=6) | ≤ 2.0% |

Visualizations

Caption: Chemical conversion of Simvastatin to this compound.

Caption: Experimental workflow for HPLC-UV analysis.

References

Application Note: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the Trace Level Detection of Anhydrosimvastatin

Abstract

This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of trace levels of anhydrosimvastatin, a potential impurity and degradation product of simvastatin. The developed protocol is suitable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of simvastatin drug substances and products. The method utilizes a rapid UPLC separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity for trace-level quantification.

Introduction

Simvastatin is a widely prescribed medication for the treatment of hypercholesterolemia. During its synthesis and storage, or under specific environmental conditions, impurities and degradation products can form. This compound, also known as simvastatin impurity C, is a key degradation product formed through the dehydration of simvastatin, particularly under acidic conditions.[1] Monitoring and controlling such impurities, even at trace levels, is critical to ensure the safety and efficacy of the final drug product. This application note provides a comprehensive protocol for the trace level detection and quantification of this compound using UPLC-MS/MS.

Experimental

-

This compound reference standard (purity ≥98%)

-

Simvastatin USP reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

Standard Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation: For the analysis of simvastatin drug substance or product, accurately weigh a portion of the sample, dissolve it in a suitable diluent (e.g., 50:50 acetonitrile/water) to achieve a target concentration of simvastatin of 1 mg/mL, and filter through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.[1]

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Table 1: UPLC Method Parameters

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |

| Mobile Phase A | 10 mM Ammonium formate with 0.1% formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 40% B to 95% B over 5 min, hold at 95% B for 1 min, return to 40% B and re-equilibrate for 2 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 10 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

The molecular weight of this compound is 400.55 g/mol .[2][3][4] The protonated precursor ion [M+H]⁺ is therefore expected at m/z 401.3. Based on the known fragmentation of simvastatin, which involves the loss of the 2,2-dimethylbutyryloxy side chain and subsequent dehydration, the following MRM transitions are proposed for this compound.[3]

Table 3: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 401.3 | 283.2 | 0.1 | 30 | To be optimized |

| This compound | 401.3 | 265.2 | 0.1 | 30 | To be optimized |

| Simvastatin (ISTD) | 419.3 | 303.2 | 0.1 | 30 | To be optimized |

Note: The collision energies should be optimized for the specific instrument used to achieve maximum sensitivity. A typical starting range for optimization would be 15-35 eV.

Results and Discussion

A full method validation should be performed according to ICH guidelines to establish the following parameters for the trace level detection of this compound.

Table 4: Method Validation Parameters and Expected Performance

| Parameter | Expected Performance |

| Linearity | A linear range of 0.1 ng/mL to 100 ng/mL with a correlation coefficient (r²) > 0.99 is anticipated. |

| Limit of Detection (LOD) | Expected to be in the low pg/mL range, demonstrating the method's high sensitivity. |

| Limit of Quantification (LOQ) | The LOQ is expected to be below 0.5 ng/mL, allowing for accurate quantification of trace levels of this compound. |

| Precision | The relative standard deviation (%RSD) for replicate injections of quality control samples at low, medium, and high concentrations should be less than 15%. |

| Accuracy | The recovery of this compound from spiked samples should be within 85-115% of the nominal concentration. |

| Selectivity | The method should demonstrate no significant interference from the main component (simvastatin) or other related impurities at the retention time of this compound. |

| Stability | The stability of this compound in the prepared solutions should be evaluated under the storage and analytical conditions to ensure reliable results. |

Diagrams

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.

Caption: Logical relationship for the MRM detection of this compound.

Conclusion

The UPLC-MS/MS method outlined in this application note provides a highly sensitive and selective approach for the trace level detection and quantification of this compound in simvastatin drug substances and products. The protocol is designed to be a valuable tool for quality control laboratories and researchers in the pharmaceutical industry, ensuring the safety and quality of simvastatin-containing medicines. It is recommended that the method be fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Note: Development of a Validated Analytical Method for Anhydrosimvastatin using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated analytical method for the quantitative determination of anhydrosimvastatin, a key impurity of simvastatin. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, ensuring high specificity, accuracy, and precision. The protocol outlined herein is suitable for routine quality control of simvastatin in bulk drug substances and pharmaceutical formulations. All validation parameters were assessed according to the International Conference on Harmonisation (ICH) guidelines.

Introduction

Simvastatin is a widely prescribed lipid-lowering agent that works by inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[1] During the synthesis and storage of simvastatin, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This compound is a common degradation product formed through the dehydration of simvastatin. Regulatory bodies like the ICH require the identification and quantification of impurities present at levels above 0.1%.[2] Therefore, a validated analytical method for the precise quantification of this compound is crucial for the quality control of simvastatin.

This document provides a comprehensive protocol for a validated RP-HPLC method for the determination of this compound. The method is demonstrated to be linear, accurate, precise, and specific for its intended purpose.

Signaling Pathways and Logical Relationships

The formation of this compound from simvastatin is a straightforward chemical transformation involving the loss of a water molecule. This relationship is depicted in the diagram below.

Experimental Workflow

The development and validation of the analytical method followed a structured workflow to ensure all ICH Q2(R1) validation characteristics were addressed. The workflow is illustrated in the following diagram.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Simvastatin reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (OPA)

-

Purified water

-

Simvastatin bulk drug or tablet formulation for analysis

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 238 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Preparation of Solutions

-

Diluent: Acetonitrile and water in a 60:40 ratio.

-

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 0.2 µg/mL to 5.0 µg/mL.

-

Sample Solution (from Tablets): Weigh and powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of simvastatin into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.

-

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components was determined by injecting the diluent, a standard solution of simvastatin, and a spiked sample solution containing both simvastatin and this compound.

-

Linearity: Linearity was evaluated by analyzing a series of at least five concentrations of this compound over the range of 0.2 µg/mL to 5.0 µg/mL. The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.

-

Accuracy: Accuracy was determined by the recovery of known amounts of this compound spiked into a sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated.

-

Precision:

-

Repeatability (Intra-day precision): Assessed by performing six replicate injections of a standard solution of this compound on the same day.

-

Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).

Data Presentation

The quantitative results from the method validation are summarized in the tables below.

Table 1: Linearity Data for this compound

| Parameter | Result |

| Linearity Range | 0.2 - 5.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Table 2: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | % RSD |

| 50% | 0.5 | Data | 98.0 - 102.0 | < 2.0 |

| 100% | 1.0 | Data | 98.0 - 102.0 | < 2.0 |

| 150% | 1.5 | Data | 98.0 - 102.0 | < 2.0 |

| Note: Representative data ranges are provided. |

Table 3: Precision Data

| Parameter | % RSD |

| Repeatability (n=6) | < 2.0 |

| Intermediate Precision (n=6) | < 2.0 |

Table 4: LOD and LOQ

| Parameter | Result (µg/mL) |

| LOD | ~0.05 |

| LOQ | ~0.15 |

Table 5: Robustness

| Parameter Varied | Effect on Results |

| Flow Rate (±0.1 mL/min) | No significant change |

| Mobile Phase Composition (±2%) | No significant change |

| Column Temperature (±2°C) | No significant change |

Conclusion

The developed and validated RP-HPLC method for the quantification of this compound is simple, specific, accurate, and precise. The method meets all the requirements for a validated analytical procedure as per ICH guidelines and is suitable for the routine quality control analysis of this compound in simvastatin bulk drug and pharmaceutical dosage forms. The short run time and simple mobile phase make this method efficient for high-throughput analysis in a quality control environment.

References

Application Notes and Protocols for Forced Degradation Studies of Simvastatin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Forced degradation, or stress testing, is a critical component of the drug development process as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] These studies are designed to identify the likely degradation products of a drug substance, which can help in establishing degradation pathways and the intrinsic stability of the molecule. The data generated is essential for developing and validating stability-indicating analytical methods. Simvastatin, a widely prescribed lipid-lowering agent, is known to be susceptible to degradation under various stress conditions, primarily due to the presence of a lactone ring and ester functional groups in its structure.[1][4] This document provides a detailed protocol for conducting forced degradation studies on simvastatin.

Experimental Protocols

The following protocols are based on established methods for the forced degradation of simvastatin.[1][2][5][6] The extent of degradation should ideally be in the range of 10-30% for the effective development of a stability-indicating method.[1] It may be necessary to adjust the duration of exposure, temperature, and concentration of the stressor to achieve the desired level of degradation.

1. Preparation of Stock Solution:

Prepare a stock solution of simvastatin at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water (50:50 v/v).[7]

2. Acid Hydrolysis:

-

Procedure: To 1 mL of the simvastatin stock solution, add 1 mL of 0.1 N hydrochloric acid (HCl).

-

Stress Condition: Keep the mixture at 80°C for 3 hours.[1] Alternatively, for a faster degradation, refluxing with 1 N HCl at 100°C for 4 hours can be employed.[2] For milder conditions, treatment with 0.01 M HCl at room temperature for 30 minutes can result in approximately 50% degradation.[8][9]

-

Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount and concentration of sodium hydroxide (NaOH).

-

Sample Preparation: Dilute the neutralized solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for analysis.

3. Alkaline Hydrolysis:

-

Procedure: To 1 mL of the simvastatin stock solution, add 1 mL of 0.1 N sodium hydroxide (NaOH).

-

Stress Condition: Keep the mixture at 80°C for 2 hours.[1] Simvastatin is highly sensitive to alkaline conditions and may undergo complete degradation rapidly.[1][2] Immediate and complete degradation to its corresponding acid has been observed at room temperature with 0.01 M NaOH.[8][9]

-

Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount and concentration of hydrochloric acid (HCl).

-

Sample Preparation: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.

4. Oxidative Degradation:

-

Procedure: To 1 mL of the simvastatin stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Stress Condition: Keep the mixture at 60°C for 14 hours.[1] For a more controlled degradation, treating with 30% H₂O₂ at 40°C for 45 minutes has been shown to achieve approximately 5.68% degradation.[5]

-

Sample Preparation: After the specified time, cool the solution and dilute it with the mobile phase to a suitable concentration for analysis.

5. Thermal Degradation:

-

Procedure (Solid State): Place a known amount of simvastatin powder in a petri dish and expose it to a temperature of 80°C for 4 hours in a hot air oven.[1]

-

Procedure (Solution State): Reflux the simvastatin stock solution at 70°C. After 40 minutes, approximately 30% of the simvastatin will be hydrolyzed to simvastatin acid.[8][9]

-

Sample Preparation (Solid State): After exposure, allow the powder to cool to room temperature. Dissolve a known weight of the powder in a suitable solvent and dilute with the mobile phase to a suitable concentration.

-

Sample Preparation (Solution State): Cool the solution and dilute with the mobile phase to a suitable concentration.

6. Photolytic Degradation:

-

Procedure: Expose the simvastatin stock solution to direct sunlight for 4 hours.[1] Alternatively, expose the solution to UV light at 254 nm for a specified duration.[1][2]

-

Control: A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.

-

Sample Preparation: After exposure, dilute the solution with the mobile phase to a suitable concentration for analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating simvastatin from its degradation products.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 28 mM phosphate buffer, pH 4) in a ratio of 65:35 (v/v).[10]

-

Flow Rate: 1.0 mL/min.[11]

-

Injection Volume: 20 µL.

Data Presentation

The quantitative data from the forced degradation studies should be summarized to show the percentage of simvastatin degradation and the formation of degradation products.

| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | % Degradation of Simvastatin | Major Degradation Products | Reference |

| Acid Hydrolysis | 0.1 N HCl | 80 | 3 hours | Significant | Simvastatin Hydroxy Acid | [1] |

| 0.01 M HCl | Room Temp | 30 min | ~50% | Simvastatin Hydroxy Acid | [8][9] | |

| Alkaline Hydrolysis | 0.1 N NaOH | 80 | 2 hours | Significant | Simvastatin Hydroxy Acid | [1] |

| 0.01 M NaOH | Room Temp | Immediate | Complete | Simvastatin Hydroxy Acid | [8][9] | |

| Oxidative Degradation | 3% H₂O₂ | 60 | 14 hours | Significant | Multiple polar degradants | [1][8] |

| 30% H₂O₂ | 40 | 45 min | ~5.68% | Not specified | [5] | |

| Thermal Degradation | Solid State | 80 | 4 hours | Significant | Two major products | [1] |

| Solution (Water) | 70 | 40 min | ~30% | Simvastatin Hydroxy Acid | [8][9] | |

| Photolytic Degradation | Sunlight | Ambient | 4 hours | Variable | Two major products | [1] |

| UV light (254 nm) | Ambient | Variable | Variable | Not specified | [1][2] |

Mandatory Visualization

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for the forced degradation study of simvastatin.

Simvastatin Degradation Pathways

Caption: Major degradation pathways of simvastatin under stress conditions.

References

- 1. scispace.com [scispace.com]

- 2. Review on Forced Degradation Study of Statins - ProQuest [proquest.com]

- 3. database.ich.org [database.ich.org]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]

- 7. scielo.br [scielo.br]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wjbphs.com [wjbphs.com]

- 12. asianpubs.org [asianpubs.org]

- 13. repositorio.uchile.cl [repositorio.uchile.cl]

Application Notes and Protocols for the Quantification of Anhydrosimvastatin in Solid Dosage Forms

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of anhydrosimvastatin, a potential degradation product of simvastatin, in solid dosage forms. The primary analytical technique highlighted is High-Performance Liquid Chromatography (HPLC), which offers the necessary selectivity and sensitivity for this application.

Introduction

Simvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular events. During its synthesis, formulation, and storage, simvastatin can degrade into several related substances, including this compound. The presence and quantity of these impurities are critical quality attributes that must be monitored to ensure the safety and efficacy of the drug product. These application notes provide a robust framework for the quantification of this compound in solid dosage forms, such as tablets.

Analytical Methodologies